molecular formula C7H13N B13561866 2-Cyclohexen-1-amine, 3-methyl-

2-Cyclohexen-1-amine, 3-methyl-

Katalognummer: B13561866
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: UIHZMDTUMKZMNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methylcyclohex-2-en-1-amine is an organic compound with the molecular formula C7H13N It is a derivative of cyclohexene, featuring a methyl group and an amine group attached to the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-methylcyclohex-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 3-methylcyclohex-2-en-1-one using amines. This reaction can be catalyzed by copper hydrides, such as (Ph3P)CuH and (IPr)CuH, which facilitate the addition of the amine group to the cyclohexene ring .

Industrial Production Methods

Industrial production of 3-methylcyclohex-2-en-1-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized to achieve high yields and purity, often employing metal catalysts and specific reaction conditions to ensure efficient conversion of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

3-methylcyclohex-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated amines.

    Substitution: Results in various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-methylcyclohex-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 3-methylcyclohex-2-en-1-amine involves its interaction with various molecular targets. For example, in catalytic reactions, the compound can act as a nucleophile, attacking electrophilic centers in substrates. The presence of the amine group allows it to form hydrogen bonds and coordinate with metal catalysts, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohex-2-en-1-amine: Lacks the methyl group, resulting in different reactivity and properties.

    3-methylcyclohexanamine: Saturated version of 3-methylcyclohex-2-en-1-amine, with different chemical behavior.

    Cyclohex-2-en-1-one: Ketone derivative, used in different types of reactions compared to the amine.

Uniqueness

3-methylcyclohex-2-en-1-amine is unique due to the presence of both a methyl group and an amine group on the cyclohexene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Eigenschaften

Molekularformel

C7H13N

Molekulargewicht

111.18 g/mol

IUPAC-Name

3-methylcyclohex-2-en-1-amine

InChI

InChI=1S/C7H13N/c1-6-3-2-4-7(8)5-6/h5,7H,2-4,8H2,1H3

InChI-Schlüssel

UIHZMDTUMKZMNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(CCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.